molecular formula C21H17NO2S B15206998 1-(4-Methylbenzene-1-sulfonyl)-2-(naphthalen-2-yl)-1H-pyrrole CAS No. 827023-99-4

1-(4-Methylbenzene-1-sulfonyl)-2-(naphthalen-2-yl)-1H-pyrrole

Cat. No.: B15206998
CAS No.: 827023-99-4
M. Wt: 347.4 g/mol
InChI Key: SHZXYGRJAWUYAA-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-1-tosyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a naphthalene group at the 2-position and a tosyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)-1-tosyl-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Naphthalene Substitution: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Tosylation: The final step involves the tosylation of the pyrrole nitrogen using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of 2-(Naphthalen-2-yl)-1-tosyl-1H-pyrrole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)-1-tosyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(Naphthalen-2-yl)-1-tosyl-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)-1-tosyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the tosyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-yl)-1H-pyrrole: Lacks the tosyl group, resulting in different reactivity and applications.

    1-(Naphthalen-2-yl)-2-tosyl-1H-pyrrole: Positional isomer with different physical and chemical properties.

    2-(Naphthalen-2-yl)-1-benzyl-1H-pyrrole: Substituted with a benzyl group instead of a tosyl group, leading to variations in biological activity.

Uniqueness

2-(Naphthalen-2-yl)-1-tosyl-1H-pyrrole is unique due to the presence of both the naphthalene and tosyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

827023-99-4

Molecular Formula

C21H17NO2S

Molecular Weight

347.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-naphthalen-2-ylpyrrole

InChI

InChI=1S/C21H17NO2S/c1-16-8-12-20(13-9-16)25(23,24)22-14-4-7-21(22)19-11-10-17-5-2-3-6-18(17)15-19/h2-15H,1H3

InChI Key

SHZXYGRJAWUYAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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